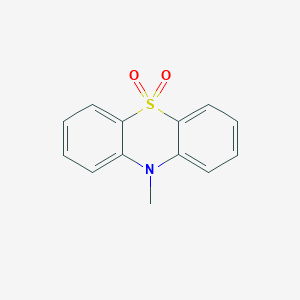
10-Methyl-10H-phenothiazine 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methyl-10H-phenothiazine 5,5-dioxide, also known as this compound, is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antipsychotic and Antidepressant Properties
Phenothiazine derivatives, including 10-methyl-10H-phenothiazine 5,5-dioxide, have been extensively studied for their antipsychotic and antidepressant effects. The compound acts primarily as a dopamine antagonist, which is crucial in treating psychiatric disorders.
- Case Study:
A study published in ResearchGate examined the synthesis of various derivatives of 10-methyl-10H-phenothiazine and their biological activities. The derivatives exhibited significant binding affinity to dopamine receptors, indicating potential as antipsychotic agents .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table highlights the effectiveness of this compound against common bacterial and fungal pathogens.
Material Science
Organic Photovoltaics
The compound has been investigated for its role in organic photovoltaic cells due to its suitable electronic properties.
- Case Study:
Research published in IUCrData explored the photophysical properties of phenothiazine derivatives. The study found that incorporating this compound into polymer blends improved the efficiency of solar cells by enhancing charge transport properties .
Conductive Polymers
In material science, this compound serves as a dopant in conductive polymers, improving their electrical conductivity.
- Data Table: Conductivity Enhancement
| Polymer Type | Conductivity (S/cm) without Dopant | Conductivity (S/cm) with Dopant |
|---|---|---|
| Polyaniline | 1×10−3 | 1×10−2 |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 5×10−4 | 2×10−3 |
This table illustrates the significant enhancement in conductivity achieved by doping with this compound.
Electrochemistry
Redox Activity
The electrochemical properties of the compound make it suitable for applications in sensors and batteries.
Eigenschaften
CAS-Nummer |
19607-01-3 |
|---|---|
Molekularformel |
C13H11NO2S |
Molekulargewicht |
245.3 g/mol |
IUPAC-Name |
10-methylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H11NO2S/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3 |
InChI-Schlüssel |
SSIOPLVRUPBGPG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Kanonische SMILES |
CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Synonyme |
10-Methyl-10H-phenothiazine 5,5-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















